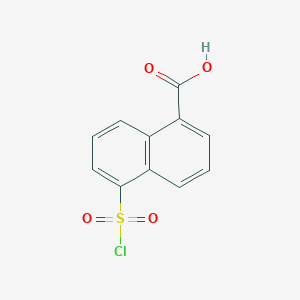

5-(Chlorosulfonyl)-1-naphthoic acid

Description

5-(Chlorosulfonyl)-1-naphthoic acid (CAS: 294840-12-3) is a naphthalene-derived compound featuring a carboxylic acid group at the 1-position and a chlorosulfonyl (-SO₂Cl) group at the 5-position. Its molecular formula is C₁₁H₇ClO₄S, with a calculated molecular weight of 270.7 g/mol (based on stoichiometry). The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonation reactions for pharmaceuticals and agrochemicals . Its dual functional groups (carboxylic acid and chlorosulfonyl) enable diverse reactivity, including nucleophilic substitutions and esterifications .

Properties

Molecular Formula |

C11H7ClO4S |

|---|---|

Molecular Weight |

270.69 g/mol |

IUPAC Name |

5-chlorosulfonylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H7ClO4S/c12-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) |

InChI Key |

ZJQPQFZJWKJWEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-1-naphthoic acid typically involves the chlorosulfonation of naphthalene-1-carboxylic acid. This reaction is carried out by treating naphthalene-1-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Chlorosulfonation: Naphthalene-1-carboxylic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried to obtain 5-(Chlorosulfonyl)-1-naphthoic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(Chlorosulfonyl)-1-naphthoic acid can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-1-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 50°C) in the presence of a base such as triethylamine.

Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Carboxylate Salts and Esters: Formed by the oxidation of the carboxylic acid group.

Scientific Research Applications

5-(Chlorosulfonyl)-1-naphthoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-1-naphthoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive and can be readily replaced by various nucleophiles, leading to the formation of diverse derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

5-Chloro-1-naphthoic Acid

- Molecular Formula : C₁₁H₇ClO₂

- Molecular Weight : 206.625 g/mol

- Key Differences :

- Lacks the sulfonyl group, featuring only a chlorine substituent at the 5-position.

- Reduced electrophilicity compared to 5-(chlorosulfonyl)-1-naphthoic acid, limiting its utility in sulfonamide formation.

- Applications: Primarily used as a building block in organic synthesis and metal-organic frameworks due to its carboxylic acid group .

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic Acid

- Molecular Formula : C₁₁H₇ClO₅S

- Molecular Weight : 286.69 g/mol

- Key Differences: Hydroxyl group at the 2-position enhances solubility in polar solvents. Chlorosulfonyl group at the 6-position alters regioselectivity in reactions. Applications: Potential use in dye synthesis and as a chelating agent due to the hydroxyl-carboxylic acid synergy .

5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

- Molecular Formula : C₁₀H₁₁ClO₅S (inferred from )

- Molecular Weight : ~278.7 g/mol (calculated)

- Key Differences: Ethoxy group at the 2-position directs electrophilic substitution reactions (e.g., in sildenafil synthesis). Smaller aromatic system (benzene vs. naphthalene) reduces steric hindrance. Applications: Intermediate in pharmaceutical synthesis, notably for PDE5 inhibitors .

Amino-Naphthalenesulfonic Acids

- Examples : 1-Naphthylamine-4-sulfonic acid, 1-Naphthylamine-8-sulfonic acid

- Molecular Formula: C₁₀H₉NO₃S (generalized)

- Key Differences: Amino group (-NH₂) replaces the carboxylic acid, enabling diazotization and coupling reactions. Applications: Widely used in azo dye production and corrosion inhibitors .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Reactivity Insights

- Synthetic Utility : 5-(Chlorosulfonyl)-1-naphthoic acid’s chlorosulfonyl group facilitates nucleophilic displacement reactions, as demonstrated in the synthesis of benzimidazole derivatives (e.g., omeprazole analogs) .

- Acidity and Solubility: The carboxylic acid group enhances aqueous solubility compared to non-acidic analogs (e.g., amino-naphthalenesulfonic acids) but reduces stability under basic conditions .

- Regioselectivity : Positional isomerism (5- vs. 6-chlorosulfonyl) significantly impacts reactivity. For instance, 6-substituted derivatives exhibit distinct electronic effects in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.